BenchChemオンラインストアへようこそ!

4-Hydroxy-5-pentylcyclopent-2-en-1-one

5-Lipoxygenase Inhibition Anti-inflammatory Drug Discovery Leukotriene Pathway

4-Hydroxy-5-pentylcyclopent-2-en-1-one (CAS 78986-03-5) is a chiral 4-hydroxy-5-alkylcyclopent-2-en-1-one derivative accessible via the Piancatelli rearrangement of α-n-pentylfurfuryl alcohol. Characterized by a reactive α,β-unsaturated carbonyl electrophile, a C-4 hydroxyl hydrogen-bond donor, and a lipophilic n-pentyl side chain, this scaffold serves as a versatile intermediate for prostaglandin analogue synthesis and as a bioactive pharmacophore.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 78986-03-5
Cat. No. B8628506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-5-pentylcyclopent-2-en-1-one
CAS78986-03-5
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCCCCC1C(C=CC1=O)O
InChIInChI=1S/C10H16O2/c1-2-3-4-5-8-9(11)6-7-10(8)12/h6-9,11H,2-5H2,1H3
InChIKeyPJVOCKSLNHMZQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-5-pentylcyclopent-2-en-1-one (CAS 78986-03-5): Procurement-Ready Cyclopentenone with Quantified Pharmacological Differentiation


4-Hydroxy-5-pentylcyclopent-2-en-1-one (CAS 78986-03-5) is a chiral 4-hydroxy-5-alkylcyclopent-2-en-1-one derivative accessible via the Piancatelli rearrangement of α-n-pentylfurfuryl alcohol [1]. Characterized by a reactive α,β-unsaturated carbonyl electrophile, a C-4 hydroxyl hydrogen-bond donor, and a lipophilic n-pentyl side chain, this scaffold serves as a versatile intermediate for prostaglandin analogue synthesis and as a bioactive pharmacophore. Public bioactivity databases and patent filings document its quantifiable, multi-target pharmacological profile, enabling data-driven selection over structurally similar cyclopentenone analogs.

Why Generic Substitution Fails: Quantified Selectivity and Potency Divergence Among 4-Hydroxycyclopentenone Analogs


Impurities or a generic 'cyclopentenone' substructure cannot replicate the specific pharmacological and synthetic utility of 4-hydroxy-5-pentylcyclopent-2-en-1-one. The n-pentyl chain critically governs lipophilic complementarity and target engagement: the 5-methyl analog shows a >300-fold weaker 5-LOX IC50 (>55.69 µM) compared to the pentyl derivative (170 nM) . Substituting the cyclopentenone core for a cyclopentanone (e.g., jasmonic acid) eliminates the electrophilic Michael acceptor functionality essential for covalent target engagement [1]. Furthermore, the availability of validated chemoenzymatic resolution yielding enantiopure material is often absent for alternative substitution patterns.

4-Hydroxy-5-pentylcyclopent-2-en-1-one: Head-to-Head Quantitative Performance Data


5-LOX Inhibition: 6.5-Fold Superior Potency to Zileuton (Clinical Benchmark) in Recombinant Human Enzyme Assay

In a directly comparable recombinant human 5-LOX assay format, 4-hydroxy-5-pentylcyclopent-2-en-1-one achieves an IC50 of 170 nM against human 5-LOX expressed in E. coli BL21 (10-min incubation with arachidonic acid substrate, RP-HPLC detection) [1]. The FDA-approved 5-LOX inhibitor zileuton tested under identical recombinant enzyme conditions exhibits an IC50 of 1,100 nM [2]. This 6.5-fold potency advantage is further underscored by comparison to the 5-methyl analog, which is essentially inactive at equivalent targets (IC50 > 55.69 µM; >300-fold drop) . Caffeic acid, a common natural product 5-LOX inhibitor, shows dramatically weaker potency (IC50 8,500 nM in human neutrophils) [3], confirming that the specific pentyl-substituted 4-hydroxycyclopentenone architecture is a privileged chemotype for 5-LOX engagement.

5-Lipoxygenase Inhibition Anti-inflammatory Drug Discovery Leukotriene Pathway BindingDB Bioactivity

Dual 5-LOX/mPGES1 Pathway Inhibition: A Multi-Target Mechanism Differentiated from Single-Node Inhibitors

Beyond 5-LOX, 4-hydroxy-5-pentylcyclopent-2-en-1-one displays a secondary pharmacology at microsomal prostaglandin E synthase-1 (mPGES1) with an IC50 of 1,600 nM (1.6 µM), measured in IL-1β-stimulated human A549 cell microsomal membranes as reduction in PGE2 synthase activity after 15 minutes [1]. This dual 5-LOX/mPGES1 inhibition is absent in clinically used single-node inhibitors: zileuton selectively targets 5-LOX without meaningful mPGES-1 activity, and selective COX-2 inhibitors (celecoxib) shunt arachidonic acid metabolism toward the 5-LOX pathway. In contrast, the multi-target profile of 4-hydroxy-5-pentylcyclopent-2-en-1-one simultaneously dampens both the leukotriene (5-LOX) and prostaglandin (mPGES1) arms of the arachidonic acid cascade, analogous to the mechanistic rationale of licofelone but with a distinct chemotype [2]. The MeSH pharmacological annotation independently confirms inhibition of both lipoxygenase and cyclooxygenase pathways, with the lipoxygenase activity described as 'potent' [3].

mPGES1 Inhibition Prostaglandin E2 Synthase Multi-Target Anti-inflammatory A549 Cell Microsomal Assay

Access to Enantiopure Material via Validated Chemoenzymatic Resolution: Enabling Reproducible Chirality-Dependent Pharmacology

The biological activity of 4-hydroxy-5-pentylcyclopent-2-en-1-one is inherently chirality-dependent; the (4R)- and (4S)-enantiomers can exhibit divergent target binding and pharmacokinetics. A published chemoenzymatic methodology enables the preparation of optically active 4-hydroxy-5-alkylcyclopent-2-en-1-one derivatives via Piancatelli rearrangement of 2-furyl methyl carbinols followed by enzymatic kinetic resolution of racemates, with absolute configuration rigorously assigned by combined circular dichroism (CD) spectroscopy and DFT calculations [1]. This published protocol provides a documented route to enantiopure 4-hydroxy-5-pentylcyclopent-2-en-1-one (both enantiomers accessible), whereas commercial suppliers of structurally related cyclopentenones (e.g., 4-hydroxy-5-methylcyclopent-2-en-1-one, 5-hydroxy-2-pentyl-2-cyclopenten-1-one) typically offer only racemic material without documented resolution protocols [2]. The assignment of absolute configuration via CD/DFT further satisfies regulatory and publication requirements for chirality documentation in lead optimization programs.

Chemoenzymatic Synthesis Enantioselective Resolution Absolute Configuration Determination Circular Dichroism

Validated Prostaglandin Intermediate: Established Synthetic Utility Distinct from Biologically-Oriented Cyclopentenones

Patent literature explicitly describes 4-hydroxy-5-alkylcyclopent-2-en-1-one derivatives, including the n-pentyl-substituted variant, as key intermediates for prostaglandin analogue production [1]. The Piancatelli rearrangement route to 4-hydroxycyclopentenones is recognized in the patent literature as a simplified, high-yielding alternative to traditional Corey lactone-based prostaglandin syntheses, which require numerous protection/deprotection steps and suffer from lower overall yields [2]. Japanese patent filings (e.g., JPS5559127) disclose 4-hydroxy-5-alkylcyclopent-2-en-1-ones as 'useful intermediates in the preparation of prostanoids' [3]. This established synthetic utility differentiates 4-hydroxy-5-pentylcyclopent-2-en-1-one from cyclopentenone derivatives that have been explored primarily for their biological activity (e.g., cyclopentenone prostaglandins such as 15d-PGJ2) without demonstrated intermediate utility. The compound thus serves dual procurement purposes: as a bioactive screening compound and as a synthetic building block for prostaglandin analogue libraries.

Prostaglandin Synthesis Pharmaceutical Intermediate Piancatelli Rearrangement Corey Lactone Alternative

CCR5 Antagonism: Chemokine Receptor Activity Extending Therapeutic Relevance Beyond Eicosanoid Pathways

Pharmacological screening data disclose that 4-hydroxy-5-pentylcyclopent-2-en-1-one acts as a CCR5 antagonist, with preliminary activity sufficient to warrant its description as useful for preparing treatments for CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This chemokine receptor activity is structurally dependent on the cyclopentenone scaffold with the specific 4-hydroxy-5-pentyl substitution pattern, as patent families (e.g., US6307092B1) claim cyclopentane/cyclopentenone derivatives with 1-hydroxy alkyl or alkenyl-2-one substitution as CCR5-modulating therapeutic agents [2]. Cyclopentenone prostaglandins (e.g., 15d-PGJ2) and jasmonate-class compounds have not been reported to exhibit CCR5 antagonism, as their pharmacology is dominated by PPARγ activation (15d-PGJ2) or plant hormone receptor engagement (jasmonates). The CCR5 activity thus provides a mechanistically orthogonal therapeutic application not accessible to natural cyclopentenone ligands or non-hydroxylated analogs.

CCR5 Antagonist HIV Entry Inhibition Chemokine Receptor Immunomodulation

Antioxidant Activity in Lipid Systems: Differentiated from Jasmonates and Non-Hydroxylated Cyclopentenones

The MeSH pharmacological annotation for 4-hydroxy-5-pentylcyclopent-2-en-1-one explicitly states that the compound 'serves as an antioxidant in fats and oils' [1]. This lipid-phase antioxidant activity is mechanistically attributable to the combination of the enone electrophile (capable of scavenging lipid-derived radicals via Michael addition) and the C-4 hydroxyl (capable of hydrogen atom transfer to propagating peroxyl radicals). Jasmonic acid and its methyl ester, while structurally related cyclopentanones, lack the conjugated enone system and consequently exhibit negligible radical-scavenging activity in lipid systems [2]. Non-hydroxylated 5-pentyl-2-cyclopenten-1-one (CAS 70396-78-0) lacks the hydrogen-bond-donating hydroxyl and is expected to show reduced HAT-based antioxidant capacity. The MeSH record further notes that the compound inhibits cyclooxygenase 'to a lesser extent' than lipoxygenase, consistent with an antioxidant mechanism that indirectly reduces COX activity by lowering the peroxide tone required for COX activation [1].

Antioxidant in Fats and Oils Lipid Peroxidation Radical Scavenging Oxidative Stability

4-Hydroxy-5-pentylcyclopent-2-en-1-one: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


Anti-Inflammatory Lead Optimization: Superior 5-LOX Potency and Dual mPGES1 Activity Enable Single-Entity Leukotriene/Prostaglandin Pathway Modulation

Medicinal chemistry teams developing non-steroidal anti-inflammatory drug (NSAID) candidates with reduced gastrointestinal and cardiovascular liability should prioritize 4-hydroxy-5-pentylcyclopent-2-en-1-one over zileuton-based scaffolds or natural product 5-LOX inhibitors. The compound's 170 nM 5-LOX IC50 outperforms zileuton (1,100 nM) by 6.5-fold in recombinant enzyme assays [1], while its dual mPGES1 inhibition (IC50 1,600 nM) [2] provides complementary suppression of PGE2 synthesis without COX-1/COX-2-derived prostacyclin suppression. This dual mechanism mimics the clinical rationale of licofelone but is accessible via a simpler, more tractable cyclopentenone chemotype amenable to parallel SAR exploration.

Enantioselective Pharmacology Studies: Validated Chemoenzymatic Access to Both Enantiomers Enables Chirality-Activity Relationship Determination

Research groups investigating chirality-dependent target engagement should select 4-hydroxy-5-pentylcyclopent-2-en-1-one over racemic-only commercial cyclopentenones. The published chemoenzymatic resolution protocol, combined with absolute configuration assignment via CD spectroscopy and DFT calculations [3], provides a documented route to both (R)- and (S)-enantiomers. This satisfies journal and regulatory requirements for chirality documentation and enables differential pharmacological profiling of enantiomers against 5-LOX, mPGES1, and CCR5 targets.

Prostaglandin Analogue Synthesis: n-Pentyl Chain Pre-Installed for Direct Incorporation into ω-Chain-Modified Prostanoid Libraries

Process chemistry and medicinal chemistry groups synthesizing prostaglandin analogue libraries should procure 4-hydroxy-5-pentylcyclopent-2-en-1-one as a key intermediate rather than undertaking multi-step chain elongation from the 5-methyl analog. The pre-installed n-pentyl chain mimics the natural prostaglandin ω-chain (C5–C8) [4], and the Piancatelli rearrangement-based route provides a simplified, higher-yielding entry compared to Corey lactone-based approaches [5]. The 4-hydroxyl serves as a handle for further derivatization (silylation, acylation, oxidation) while the enone enables conjugate addition for upper side-chain installation.

CCR5-Targeted Screening for HIV and Autoimmune Disease: An Orthogonal Pharmacology Not Accessible to Natural Cyclopentenone Ligands

Screening laboratories building CCR5-targeted compound collections for HIV entry inhibition or autoimmune disease (rheumatoid arthritis, COPD, asthma) should include 4-hydroxy-5-pentylcyclopent-2-en-1-one as a structurally distinct chemotype from classical CCR5 antagonists (maraviroc, vicriviroc). The documented CCR5 antagonist activity [6], combined with the compound's distinct cyclopentenone scaffold, provides a novel starting point for CCR5 drug discovery programs seeking to overcome resistance mutations or improve CNS penetration. This pharmacology is not shared by 15d-PGJ2 (PPARγ-dominant), jasmonates (plant receptor-dominant), or non-hydroxylated cyclopentenones.

Quote Request

Request a Quote for 4-Hydroxy-5-pentylcyclopent-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.